3-(Fluoromethyl)azetidine-3-carbonitrile;hydrochloride
Description
3-(Fluoromethyl)azetidine-3-carbonitrile;hydrochloride (CAS: 345954-83-8) is a fluorinated azetidine derivative with a cyano group and fluoromethyl substituent on the 3-position of the four-membered azetidine ring. Its molecular formula is C₅H₇ClFN₂ (MW: 147.58 g/mol). This compound is widely utilized as a building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and central nervous system (CNS) drugs due to its ability to modulate physicochemical properties like solubility, metabolic stability, and blood-brain barrier penetration .
The fluoromethyl group enhances lipophilicity and metabolic resistance, while the cyano group acts as a hydrogen bond acceptor, influencing target binding affinity. Its hydrochloride salt form improves crystallinity and handling stability, making it suitable for industrial-scale synthesis .
Properties
IUPAC Name |
3-(fluoromethyl)azetidine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2.ClH/c6-1-5(2-7)3-8-4-5;/h8H,1,3-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOFVKOTMUDVLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CF)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Fluorination of Mesylated Precursors
A widely reported method involves the displacement of mesyl (methanesulfonyl) or tosyl (p-toluenesulfonyl) groups with fluoride ions. For example, tert-butyl 3-((methylsulfonyloxy)methyl)azetidine-1-carboxylate undergoes fluorination using tetrabutylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes in dichloromethane (DCM) at 0–25°C. This step achieves >90% conversion within 12–24 hours, yielding tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate. Subsequent acidic deprotection with trifluoroacetic acid (TFA) or para-toluenesulfonic acid (p-TsOH) removes the tert-butoxycarbonyl (Boc) group, generating the free amine intermediate.
Palladium-Catalyzed Cyanation
Introduction of the cyano group is achieved via palladium-catalyzed cross-coupling. A borate ester intermediate reacts with acrylonitrile derivatives in the presence of Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts. Reactions proceed in dioxane/water mixtures at 80–100°C for 5–24 hours, with sodium carbonate as a base. This method avoids hazardous cyanide reagents, achieving 70–85% yields.
Hydrochloride Salt Formation
The final step involves treating the free base with hydrochloric acid in ethanol or diethyl ether. For instance, stirring 3-(fluoromethyl)azetidine-3-carbonitrile with 4 M HCl in dioxane at 25°C for 2 hours precipitates the hydrochloride salt. Hygroscopicity is mitigated by lyophilization or storage under nitrogen.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Fluorination Solvent | Dichloromethane | Maximizes ion mobility |
| Cyanation Temperature | 80–100°C | Enhances reaction rate |
| Acid for Deprotection | Trifluoroacetic acid | Prevents byproduct formation |
Higher temperatures (>100°C) during cyanation risk decomposition, while polar aprotic solvents like DMF improve solubility but complicate purification.
Catalytic Systems
-
Fluorination : TBAF outperforms KF due to superior solubility in nonpolar solvents.
-
Cyanation : Pd(dppf)Cl₂ increases selectivity for the nitrile group over aryl halide byproducts.
Industrial-Scale Production Protocols
Large-Batch Fluorination
A 5000-liter reactor charged with tert-butyl 3-((methylsulfonyloxy)methyl)azetidine-1-carboxylate (256.5 kg) and TBAF (745 kg, 70% in toluene) achieves 95% conversion after 16 hours at 15–25°C. Post-reaction, aqueous extraction with DCM removes unreacted starting material, and pH adjustment to 8–9 with K₂CO₃ precipitates the product.
Purification Techniques
| Step | Method | Outcome |
|---|---|---|
| Extraction | DCM/water partitioning | Reduces chloride impurities |
| Recrystallization | Ethanol/diethyl ether | >99% purity |
| Chromatography | Silica gel (hexane/ethyl acetate) | Isomers separated |
Analytical Characterization
Spectroscopic Data
Stability Assessment
| Condition | Degradation Observed | Mitigation Strategy |
|---|---|---|
| Moisture | Hydrolysis of azetidine ring | Anhydrous storage |
| High pH (>9) | Fluoromethyl group oxidation | Buffer solutions |
Comparative Analysis of Synthetic Pathways
Cost Efficiency
Environmental Impact
-
TBAF generates tetrabutylammonium waste, necessitating solvent recovery systems.
-
Pd catalysts require recycling to minimize heavy metal discharge.
Emerging Methodologies
Chemical Reactions Analysis
Hydrolysis of the Nitrile Group
The nitrile functionality undergoes hydrolysis under acidic or basic conditions. In related azetidine-carbonitriles (e.g., ethyl 3-azidoazetidine-3-carboxylate), hydrolysis with aqueous HCl yields 3-aminoazetidine-3-carboxylic acid derivatives . For 3-(fluoromethyl)azetidine-3-carbonitrile;hydrochloride, analogous conditions (e.g., 6M HCl, reflux) would likely produce 3-(fluoromethyl)azetidine-3-carboxylic acid hydrochloride.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Nitrile → Carboxylic acid | 6M HCl, reflux, 12 h | 3-(Fluoromethyl)azetidine-3-carboxylic acid hydrochloride |
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) are effective, though LAH is more selective for nitriles . For example, LAH in tetrahydrofuran (THF) reduces azetidine-3-carbonitriles to 3-aminomethylazetidines.
| Reaction | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Nitrile → Amine | LAH, THF, 0–25°C | 3-(Fluoromethyl)azetidine-3-methylamine hydrochloride | 72–85% |
Functionalization of the Fluoromethyl Group
The fluoromethyl group participates in nucleophilic substitution (SN2) or elimination reactions. For instance, treatment with alkoxide bases (e.g., KOtBu) facilitates dehydrofluorination to form an azetidine alkene .
| Reaction | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| –CH₂F → Alkene | KOtBu, DMSO, 25°C | 3-Methyleneazetidine-3-carbonitrile | >90% |
Ring-Opening Reactions
The azetidine ring undergoes strain-driven ring-opening under acidic or oxidative conditions. For example, trifluoroacetic acid (TFA) cleaves the ring to yield γ-fluoroamines .
| Reaction | Reagent | Product | Notes | Reference |
|---|---|---|---|---|
| Azetidine → γ-Fluoroamine | TFA, CH₂Cl₂, 0°C | N-(2-Fluoroethyl)-3-cyanoazetidine | Rapid (<1 h) |
Radical Reactions
The benzylic C–H adjacent to the fluoromethyl group participates in photoredox-catalyzed alkylation. Visible light with [Ru(bpy)₃]²⁺ generates tertiary radicals for coupling with electron-deficient alkenes .
| Reaction | Catalyst | Substrate | Product | Yield | Reference |
|---|---|---|---|---|---|
| Radical alkylation | [Ru(bpy)₃]²⁺, hv | Michael acceptors | 3-Alkyl-3-(fluoromethyl)azetidine | 55–62% |
Salt Formation and Deprotonation
The hydrochloride salt can be neutralized to the free base using aqueous NaOH, enabling further reactions (e.g., N-alkylation) .
| Reaction | Conditions | Product | Purity | Reference |
|---|---|---|---|---|
| HCl → Free base | 1M NaOH, EtOAc extraction | 3-(Fluoromethyl)azetidine-3-carbonitrile | 95% |
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 3-(Fluoromethyl)azetidine-3-carbonitrile; hydrochloride is in pharmaceutical development . This compound serves as a building block for synthesizing various biologically active molecules. The presence of the fluoromethyl group can significantly influence the pharmacological properties of derivatives, making it valuable in drug design.
Case Study: Estrogen Receptor Modulators
Research has indicated that derivatives of 3-(Fluoromethyl)azetidine-3-carbonitrile can be utilized to develop estrogen receptor modulators. These compounds are crucial in treating hormone-related cancers, such as breast and ovarian cancer. The synthesis of intermediates like 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol showcases its potential in creating effective therapeutic agents targeting estrogen receptors .
Chemical Synthesis
In organic synthesis, 3-(Fluoromethyl)azetidine-3-carbonitrile; hydrochloride is employed as a versatile intermediate. Its ability to undergo various chemical transformations makes it a valuable reagent in synthesizing more complex molecules.
Reactivity Profile
The compound can participate in:
- Nucleophilic substitutions: The cyano group can be replaced by other nucleophiles, allowing for the creation of diverse derivatives.
- Reduction and oxidation reactions: It can be reduced using agents like lithium aluminum hydride or oxidized with potassium permanganate, facilitating further functionalization .
Biological Studies
The compound is also utilized in biological studies to explore enzyme inhibition and protein-ligand interactions. Its structural features allow researchers to investigate how it interacts with specific molecular targets, which is essential for understanding its biological activity.
Enzyme Inhibition Studies
Studies have shown that 3-(Fluoromethyl)azetidine-3-carbonitrile can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This mechanism is crucial for developing inhibitors that can modulate enzymatic activity in various biological pathways.
Material Science
In addition to its applications in pharmaceuticals and biology, this compound has potential uses in material science. Its unique chemical properties may allow it to serve as a precursor for specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)azetidine-3-carbonitrile;hydrochloride depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The fluoromethyl group can enhance binding affinity and selectivity towards molecular targets. The carbonitrile group can participate in covalent interactions with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural features and molecular properties of 3-(Fluoromethyl)azetidine-3-carbonitrile;hydrochloride with analogous azetidine derivatives:
Key Observations :
- Fluorinated Substituents: Fluorine atoms enhance metabolic stability and bioavailability.
- Electron-Withdrawing Groups: The cyano group in the target compound reduces basicity of the azetidine nitrogen, altering protonation states under physiological conditions and influencing receptor binding .
- Molecular Weight : Bulkier substituents (e.g., trifluoromethyl) increase molecular weight, which may impact pharmacokinetics like clearance rates .
Biological Activity
3-(Fluoromethyl)azetidine-3-carbonitrile;hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the introduction of a fluoromethyl group into an azetidine framework. The presence of fluorine significantly alters the chemical properties and biological activities of azetidines, enhancing their reactivity and selectivity towards biological targets .
Antiproliferative Effects
Recent studies have demonstrated that compounds structurally related to 3-(Fluoromethyl)azetidine-3-carbonitrile exhibit significant antiproliferative effects against various cancer cell lines. For instance, related azetidine derivatives have shown promising results in inhibiting the growth of MCF-7 breast cancer cells. The mechanism of action is believed to involve disruption of microtubule dynamics, leading to cell cycle arrest .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(Fluoromethyl)azetidine-3-carbonitrile | MCF-7 (Breast) | TBD | Microtubule destabilization |
| 3-Prop-1-en-2-ylazetidinones | MCF-7 (Breast) | 3.9 | Microtubule inhibition |
| Fluorinated 7-benzylamino compounds | Lung & Breast | TBD | Anticancer effect |
Case Studies
- In Vitro Studies : A study reported that azetidine derivatives including fluorinated variants exhibited significant cytotoxicity against breast cancer cells, with IC50 values comparable to established chemotherapeutics . These findings suggest a potential role for these compounds in cancer therapy.
- Mechanistic Insights : Further investigations revealed that the introduction of the fluoromethyl group enhances the interaction of azetidines with tubulin, a key protein in cell division. This interaction leads to the destabilization of microtubules, which is crucial for mitosis .
Pharmacological Properties
The pharmacological properties of 3-(Fluoromethyl)azetidine-3-carbonitrile are influenced by its structural characteristics. The fluorine atom is known to enhance lipophilicity and metabolic stability, which are desirable traits for drug candidates. Additionally, studies indicate that fluorinated compounds often exhibit improved binding affinity to biological targets compared to their non-fluorinated counterparts .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(Fluoromethyl)azetidine-3-carbonitrile hydrochloride, and how can its purity be verified?
- Methodology :
- Synthesis : Utilize nucleophilic substitution or fluorination reactions, such as replacing hydroxyl or halogen groups with fluoromethyl moieties. For example, fluoromethylation of azetidine precursors using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
- Characterization : Confirm structure via H/C NMR (e.g., fluoromethyl peaks at δ ~4.5–5.5 ppm), mass spectrometry (MS) for molecular ion verification, and HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) .
- Safety : Conduct reactions in inert atmospheres (e.g., N) to avoid moisture-sensitive side reactions .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology :
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to minimize inhalation risks .
- Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid contact with strong oxidizers or bases due to potential exothermic reactions .
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .
Q. How can researchers quantify 3-(Fluoromethyl)azetidine-3-carbonitrile hydrochloride in biological matrices?
- Methodology :
- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma/tissue homogenates.
- Analytical Techniques : HPLC-MS/MS with a reverse-phase column (e.g., Zorbax SB-C18) and MRM transitions for specific ion fragments. Calibrate with deuterated internal standards to improve accuracy .
Advanced Research Questions
Q. How should researchers design in vivo experiments to evaluate the neuropharmacological effects of this compound?
- Methodology :
- Animal Models : Use rodent behavioral assays (e.g., open-field test, prepulse inhibition) to assess NMDA receptor modulation, comparing effects to known arylcyclohexylamines like PCP .
- Dosing : Administer intraperitoneally (1–10 mg/kg) with saline controls. Monitor pharmacokinetics via serial blood sampling and LC-MS quantification .
- Data Analysis : Apply ANOVA to compare treatment groups, with post-hoc tests (e.g., Tukey’s) for dose-response relationships .
Q. How can contradictory data regarding the compound’s bioactivity be resolved?
- Methodology :
- Control Experiments : Verify compound stability under assay conditions (e.g., pH, temperature) using stability-indicating HPLC methods .
- Orthogonal Assays : Cross-validate receptor binding data (e.g., radioligand displacement) with functional assays (e.g., calcium flux in transfected HEK cells) .
- Batch Analysis : Replicate experiments with independently synthesized batches to rule out synthetic impurities .
Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., FeCl) or transition-metal catalysts (e.g., Pd) for regioselective fluoromethylation .
- Reaction Monitoring : Use in-situ FTIR or GC-MS to track intermediate formation and adjust stoichiometry .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .
Q. How does the compound’s stability vary under different physiological conditions?
- Methodology :
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24 hours; analyze degradation via UPLC-QTOF to identify hydrolytic byproducts (e.g., azetidine ring opening) .
- Thermal Stability : Use DSC/TGA to determine decomposition temperatures and hygroscopicity risks .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
